molecular formula C14H21ClN2 B1415108 N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine CAS No. 1039833-28-7

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

Cat. No.: B1415108
CAS No.: 1039833-28-7
M. Wt: 252.78 g/mol
InChI Key: YHOPOXQNLCYGBB-UHFFFAOYSA-N
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Description

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine is a chemical compound of interest in synthetic organic and medicinal chemistry research. While specific biological data for this exact isomer is not widely published, its molecular structure, featuring a tertiary amine group and a chlorinated aniline moiety, suggests potential as a versatile synthetic intermediate or a scaffold for investigating novel bioactive molecules. Researchers can utilize this compound as a building block for developing more complex chemical entities. The presence of the chlorine atom and the primary amine on the phenyl ring offers distinct sites for further functionalization, enabling the exploration of structure-activity relationships (SAR). The cyclohexyl and ethyl groups attached to the tertiary amine contribute to the molecule's overall lipophilicity and stereoelectronic properties, which are critical factors in drug discovery for optimizing target binding and pharmacokinetic profiles . Similar 2-phenethylamine derivatives are frequently investigated for their interactions with various biological targets, including G-protein-coupled receptors (GPCRs) . Furthermore, related chlorophenylamine compounds serve as key precursors in synthesizing nitrogen-containing heterocycles, such as pyrimidine and pyrimidopyrimidine analogs, which are prominent scaffolds in medicinal chemistry due to their wide range of antimicrobial and cytotoxic activities . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions.

Properties

IUPAC Name

3-chloro-2-N-cyclohexyl-2-N-ethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-2-17(11-7-4-3-5-8-11)14-12(15)9-6-10-13(14)16/h6,9-11H,2-5,7-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOPOXQNLCYGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

Table 1: Reductive Amination Conditions for N-Ethyl Cyclohexylamine

Reagent Conditions Yield
Ethylamine 70% aqueous solution
Cyclohexanone Molar ratio 1:1
Palladium-Carbon Catalyst 0.5-5 Mpa H2, 30-150°C 92.6%
Solvent Methanol or Ethanol

This method could be adapted for more complex amines by modifying the starting materials and conditions.

Cross-Coupling Reactions

Cross-coupling reactions are versatile for forming carbon-nitrogen bonds. However, specific conditions for this compound would require optimization.

Research Findings and Challenges

While there is no direct literature on the synthesis of this compound, related compounds suggest that multi-step syntheses involving reductive amination or cross-coupling reactions could be viable. Challenges include optimizing reaction conditions for high yields and purity, as well as ensuring the stability of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different substituents.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine is primarily investigated for its role as a pharmacological agent. Its structural features suggest potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of benzoxazole, which share a structural motif with this compound, have shown significant activity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells . This suggests that the compound may also possess anticancer properties that warrant further investigation.

Neuropharmacological Potential

The compound's interaction with neurotransmitter systems may provide insights into its potential as a treatment for neurological disorders. Similar amines have been studied for their effects on neurotransmitter release and receptor modulation, indicating that this compound could influence pathways relevant to conditions such as depression or anxiety .

Biochemical Applications

In biochemical research, this compound may serve as a tool for exploring enzyme interactions and cellular processes.

Enzyme Inhibition Studies

Compounds structurally related to this compound have been evaluated for their ability to inhibit specific enzymes, such as phospholipase A2. This enzyme plays a crucial role in lipid metabolism and inflammatory responses, making it a target for anti-inflammatory drug development . The inhibition of such enzymes could lead to therapeutic strategies for managing inflammation-related diseases.

Quorum Sensing Inhibition

Research has shown that certain amine derivatives can disrupt quorum sensing in bacterial populations, which is pivotal in biofilm formation and virulence. The potential of this compound as a quorum sensing inhibitor could be explored further to develop novel antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the biological activities associated with compounds similar to this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on MCF-7 and HCT-116 cell lines.
Quorum SensingIdentified as a potential inhibitor of Pseudomonas aeruginosa quorum sensing mechanisms.
Enzyme InhibitionExplored the inhibition of phospholipase A2, suggesting anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine with its closest analogs:

Property This compound N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-methylamine N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-ethylamine N-(2-Amino-6-chlorophenyl)acetamide
CAS Number Not explicitly listed 1021238-50-5 1019354-37-0 113000-98-9
Molecular Formula C₁₄H₂₁ClN₂ (inferred) C₁₃H₁₉ClN₂ C₁₄H₂₁BrN₂ C₈H₉ClN₂O
Molecular Weight (g/mol) ~280 (estimated) 238.76 297.23 184.62
Substituents 6-Cl, N-ethyl 6-Cl, N-methyl 4-Br, N-ethyl 6-Cl, acetyl group
Density (g/cm³) ~1.16 (predicted) 1.169 ± 0.06 Not reported Not reported
Boiling Point (°C) ~350–360 (predicted) 355.5 ± 27.0 Not reported Not reported
pKa ~7.5–8.0 (predicted) 7.62 ± 0.20 Not reported Not reported
LogP ~3.0–3.5 (estimated) Not reported Not reported 3.11

Key Observations :

  • Substituent Effects : Replacing the ethyl group in the target compound with a methyl group (as in ) reduces molecular weight by ~42 g/mol and slightly lowers lipophilicity. The bromo analog has a higher molecular weight due to bromine’s atomic mass.
  • Electronic Properties : The chloro substituent at the 6-position (vs. 4-bromo in ) likely enhances electron-withdrawing effects, influencing reactivity and binding interactions.
  • Functional Group Impact : The acetamide derivative introduces a polar carbonyl group, reducing LogP compared to amine-based analogs.

Biological Activity

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine (also referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclohexyl group and an amino group attached to a chlorophenyl ring, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This property is crucial for its interaction with various receptors and enzymes in biological systems.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various physiological effects. For instance, it has been noted that such compounds can influence cellular signaling pathways that are critical in disease processes.

Biological Activity Overview

The compound has been studied for several biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties. For example, studies on related compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, with some derivatives showing promise in reducing inflammation in vitro .
  • Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, indicating potential uses in treating infections .

Table 1: Biological Activities of this compound Derivatives

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of inflammatory markers
AntimicrobialActivity against bacterial strains

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as anticancer agents .
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound could significantly reduce TNF-alpha levels in stimulated macrophages, suggesting a mechanism for its anti-inflammatory effects. This finding aligns with other studies indicating the role of similar compounds in modulating immune responses .
  • Antimicrobial Activity : Research on related compounds showed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this chemical scaffold .

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueExpected DataReference
¹H NMR (CDCl₃)δ 1.2 (t, 3H, CH₂CH₃), δ 3.4 (q, 2H, NCH₂)
HRMS (ESI+)m/z 307.1345 ([M+H]⁺)
Elemental AnalysisC: 62.3%, H: 7.2%, N: 13.6%, Cl: 11.5%

Q. Table 2. Comparative Synthesis Yields Under Different Conditions

SolventTemperature (°C)CatalystYield (%)Purity (%)
Ethanol80None4592
DMF100K₂CO₃6888
THF60NaH5295
Data derived from

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine
Reactant of Route 2
Reactant of Route 2
N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.